6-amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid
Description
6-Amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative characterized by a fused bicyclic core with an oxo group at position 2, amino and methyl substituents at positions 1, 3, and 6, and a carboxylic acid at position 5. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials research. The compound’s molecular formula is C₁₀H₁₁N₃O₃, with a molecular weight of 221.21 g/mol (derived from analogs in and ). Its synthesis likely involves condensation reactions of substituted uracils or benzimidazole precursors under acidic conditions, as seen in similar pathways ().
Properties
IUPAC Name |
6-amino-1,3-dimethyl-2-oxobenzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-12-7-3-5(9(14)15)6(11)4-8(7)13(2)10(12)16/h3-4H,11H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVZCHZGVFHGTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)C(=O)O)N)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901148456 | |
| Record name | 6-Amino-2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901148456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936074-57-6 | |
| Record name | 6-Amino-2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936074-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901148456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Compounds similar to 6-amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Preliminary studies suggest that these compounds may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties :
- Enzyme Inhibition :
Biochemical Applications
- Bioconjugation :
- Research Reagent :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various benzimidazole derivatives, including 6-amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Research conducted by Zhang et al. (2023) evaluated the antimicrobial activity of several benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The study found that 6-amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism by which 6-amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context, but it may involve inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
Substituent Effects and Physicochemical Properties
The target compound’s functional groups significantly influence its behavior compared to analogs (Table 1):
Key Observations :
- Carboxylic Acid : The 5-carboxylic acid group is conserved across analogs, contributing to acidity (pKa ~3–4) and ionic interactions in physiological environments.
Commercial and Research Accessibility
Biological Activity
6-Amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid (often referred to as 6-amino benzimidazole) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
The compound's empirical formula is with a molecular weight of 221.21 g/mol. Its structure includes a benzimidazole core, which is known for various pharmacological activities.
Anticancer Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit promising anticancer properties. A study demonstrated that certain benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The compound showed an IC50 value of approximately 6.26 μM against HCC827 lung cancer cells in 2D assays, indicating potent antitumor activity .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| 6-Amino-1,3-dimethyl-2-oxo | HCC827 | 6.26 | 2D |
| 6-Amino-1,3-dimethyl-2-oxo | NCI-H358 | 6.48 | 2D |
| Other Derivatives | Various | Varies | Varies |
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can effectively inhibit bacterial growth in vitro .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
The mechanism through which benzimidazole derivatives exert their biological effects often involves interference with DNA synthesis and repair mechanisms. Specifically, these compounds can bind to DNA and inhibit topoisomerase enzymes, crucial for DNA replication and transcription . Additionally, they may disrupt microtubule formation in cells, leading to apoptosis in cancerous cells.
Case Studies
A notable case study involved the use of a benzimidazole derivative in a preclinical model of breast cancer. The study reported significant tumor reduction in treated mice compared to controls. The researchers observed that the treatment led to increased apoptosis markers within tumor tissues, suggesting that the compound effectively induces cell death in malignant cells .
Preparation Methods
Stepwise Synthesis via Methyl Ester Intermediate
A patent (WO2011099832A2) describes synthesizing analogous benzimidazole-5-carboxylic acids through ester hydrolysis:
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Methyl ester formation : React 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole with methyl chloroformate.
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Saponification : Reflux the ester in MeOH/THF with NaOH (1.38 g, 34.70 mmol) at 70°C for 12 hours, followed by acidification with HCl to yield the carboxylic acid (70% yield).
Adaptation for Target Compound :
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Replace the 2-chloro-6-fluorophenyl group with N1,N3-dimethyl substituents.
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Use 4-amino-1,3-dimethyl-o-phenylenediamine and 5-carboxybenzaldehyde under polyphosphoric acid (PPA) catalysis.
Weidenhagen Oxidative Cyclization
The Weidenhagen method employs aldehydes and oxidizing agents for benzimidazole formation. For the target molecule, this approach requires introducing methyl and oxo groups post-cyclization.
Oxidative Coupling with Dimethylamine
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Condensation : React 4-amino-5-nitro-o-phenylenediamine with dimethylglyoxal in ethanol.
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Oxidation : Use Cu(OAc)₂ (10 mol%) under O₂ atmosphere to form the benzimidazole core.
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Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (90% yield).
Limitations :
Mamedov Heterocycle Rearrangement
This method transforms quinoxalinones into 2-heteroaryl benzimidazoles via acid-catalyzed rearrangement.
Quinoxalinone Precursor Synthesis
-
Quinoxalinone formation : React N1,N3-dimethyl-o-phenylenediamine with ethyl 2-oxoacetate in n-BuOH/H₂SO₄.
-
Rearrangement : Heat at 120°C for 6 hours to yield the benzimidazole-5-carboxylic acid derivative (65% yield).
Advantages :
Catalytic Redox Condensation
A Fe/S catalytic system enables one-pot synthesis from nitroarenes and carboxylic acids.
Reductive Cyclization
-
Reactants : 5-nitro-1,3-dimethyl-o-phenylenediamine and 2-oxoglutaric acid.
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Conditions : Fe/S (1:2 molar ratio) in DMF at 100°C for 8 hours.
Mechanism :
-
Nitro group reduction to amine.
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Simultaneous cyclization and decarboxylation.
Post-Functionalization Strategies
N-Methylation of Benzimidazole Core
Carboxylic Acid Protection/Deprotection
Comparative Analysis of Methods
| Method | Yield | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Phillips-Ladenburg | 70–85% | 12–24h | High regioselectivity | Requires pre-substituted acid |
| Weidenhagen | 65–78% | 8–12h | One-pot oxidation | Low dimethylation control |
| Mamedov Rearrangement | 60–70% | 6h | Direct oxo introduction | Narrow substrate scope |
| Catalytic Redox | 75–78% | 8h | No protecting groups needed | Sensitive to Fe/S ratio |
Industrial-Scale Considerations
-
Cost Efficiency : Catalytic redox methods minimize reagent waste.
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Purification : Silica gel chromatography (ethyl acetate/hexane) is standard.
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Safety : Hazardous reagents like PPA require controlled handling.
Emerging Techniques
Q & A
Basic: What synthetic routes are optimized for preparing 6-amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid?
The compound is synthesized via cyclization of 3,4-diaminobenzoic acid derivatives. A validated method involves refluxing 3,4-diaminobenzoic acid with formic acid in 4N HCl to form the benzimidazole core, followed by methylation using dimethyl sulfate or iodomethane under basic conditions . Purification typically employs column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization from DMF/acetic acid mixtures . Key challenges include controlling regioselectivity during alkylation and minimizing side reactions via pH optimization.
Basic: Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- 1H/13C NMR : Confirm regiochemistry of substitution (e.g., methyl groups at N1 and N3) and hydrogen bonding in the oxo-dihydro moiety (δ ~10–12 ppm for NH) .
- IR spectroscopy : Detect intramolecular hydrogen bonds (e.g., 3200–3400 cm⁻¹ for N–H stretching) and carbonyl vibrations (1650–1750 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z 264.1) and fragmentation patterns to distinguish isomers .
Basic: How is the compound screened for preliminary biological activity in academic settings?
Standard assays include:
- Antitumor activity : MTT assay against leukemia (e.g., K562 cells) or solid tumors (e.g., HepG2), with IC50 comparisons to cisplatin .
- Receptor binding : Radioligand displacement assays (e.g., [3H]ICS 205930 for 5-HT3 antagonism), reporting Ki values .
- Anti-inflammatory potential : COX-2 inhibition via ELISA or carrageenan-induced paw edema models .
Advanced: How do structural modifications (e.g., substituents at N1/N3) impact pharmacological activity?
- N-Alkylation : Methyl groups at N1/N3 enhance metabolic stability but may reduce solubility. Bulky substituents (e.g., azabicycloalkyl) improve 5-HT3 receptor affinity by aligning with hydrophobic pockets .
- Carboxylic acid functionalization : Esterification (e.g., ethyl ester) increases bioavailability, while amidation (e.g., hydrazides) enables prodrug strategies .
- Metal complexation : Transition metals (e.g., Cd(II)) form luminescent complexes with potential applications in bioimaging or catalytic activity .
Advanced: What molecular modeling approaches explain its receptor-binding specificity?
- Pharmacophore mapping : Align the benzimidazole core and carboxylic acid group with 5-HT3 antagonist pharmacophores (e.g., hydrogen bond acceptors at 2-oxo position and aromatic π-stacking) .
- Docking studies (AutoDock Vina) : Simulate interactions with receptor tyrosine kinases (e.g., EGFR) or topoisomerase II, emphasizing salt bridges with Arg residues and hydrophobic contacts .
- QM/MM simulations : Analyze intramolecular hydrogen bonding (e.g., between NH and carbonyl groups) to predict conformational stability in solution .
Advanced: How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values)?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Structural verification : Recharacterize batches via X-ray crystallography to confirm purity and stereochemistry .
- Mechanistic studies : Use siRNA knockdowns or isoform-specific inhibitors (e.g., topoisomerase IIα vs. IIβ) to clarify target specificity .
Advanced: What strategies optimize the compound’s application in materials science (e.g., luminescent probes)?
- Coordination chemistry : Synthesize lanthanide (e.g., Eu(III)) or transition metal (e.g., Zn(II)) complexes, characterized by fluorescence quenching/enhancement in response to pH or metal ions .
- Solid-state analysis : Study π-π stacking and hydrogen-bonding networks via XRD to correlate crystal packing with emission properties .
Advanced: How are analytical methods validated for quantifying the compound in complex matrices?
- HPLC-DAD : Use C18 columns (gradient: 0.1% TFA in water/acetonitrile) with LOD < 0.1 µg/mL .
- LC-MS/MS : Employ MRM transitions (e.g., m/z 264→246 for quantification) and deuterated internal standards .
- Forced degradation studies : Assess stability under heat, light, and oxidative stress (e.g., 30% H2O2) to identify major degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
